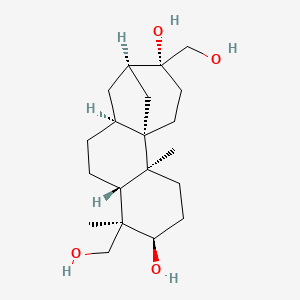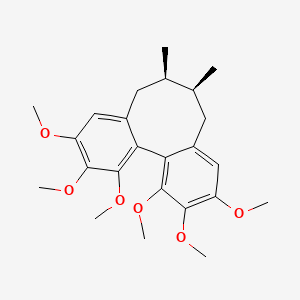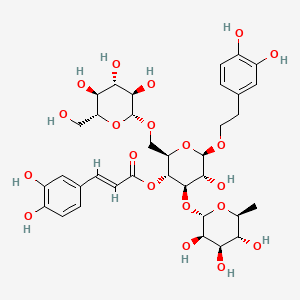
Picroside II
Vue d'ensemble
Description
Le Picroside II est un glycoside iridoïde extrait des rhizomes et des tiges du genre Picrorhiza. Il est connu pour ses propriétés hépatoprotectrices prononcées et a été traditionnellement utilisé en médecine chinoise. Le this compound présente diverses activités pharmacologiques, notamment des effets anti-inflammatoires, antioxydants et neuroprotecteurs .
Applications De Recherche Scientifique
Le Picroside II a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé de tête pour la synthèse de dérivés aux propriétés pharmacologiques améliorées.
Biologie : Investigué pour son rôle dans la modulation des réponses immunitaires et la réduction de l'inflammation.
Médecine : Potentiel thérapeutique démontré dans le traitement de la fibrose hépatique, de l'ischémie cérébrale et de l'inflammation pulmonaire résistante aux stéroïdes
Industrie : Utilisé dans le développement de produits antioxydants et anti-inflammatoires naturels.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :
Anti-inflammatoire : Inhibe l'activation de la voie de signalisation NF-κB, réduisant la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-α, l'interleukine-1β et l'interleukine-6.
Antioxydant : Élimine les espèces réactives de l'oxygène, protégeant les cellules des dommages induits par le stress oxydatif.
Neuroprotecteur : Inhibe la voie du signal du cytochrome C mitochondrial, réduisant l'apoptose et protégeant contre les lésions d'ischémie-reperfusion.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Picroside II peut être isolé et purifié en utilisant la chromatographie liquide haute performance en phase inverse préparative (prep-RP-HPLC). La méthode implique un gradient binaire d'eau et d'acétonitrile sur une colonne semi-préparative avec un débit de 20 mL/min à température ambiante. Les iridoïdes isolés sont confirmés en utilisant des données de balayage UV, de 1H-RMN et d'infusion directe ESI-Q-TOF-MS/MS .
Méthodes de production industrielle : La production industrielle du this compound implique l'extraction des rhizomes de Picrorhiza kurroa Royle ex Benth. Le procédé comprend le séchage des rhizomes, suivi d'une extraction avec du méthanol. L'extrait brut est ensuite soumis à une prep-RP-HPLC pour l'isolement et la purification .
Analyse Des Réactions Chimiques
Types de réactions : Le Picroside II subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il présente des activités anti-inflammatoires et anti-apoptotiques en inhibant l'activation des voies d'inflammation NLRP3 et NF-κB .
Réactifs et conditions courants :
Oxydation : Le this compound agit comme un antioxydant, réduisant la production d'espèces réactives de l'oxygène (ROS).
Réduction : Il protège contre les dommages induits par le stress oxydatif dans divers systèmes biologiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés présentant des activités pharmacologiques améliorées, telles que des effets hépatoprotecteurs et neuroprotecteurs améliorés .
Mécanisme D'action
Picroside II is compared with other iridoid glycosides, such as Picroside I and Kutkoside. While all these compounds exhibit hepatoprotective and anti-inflammatory properties, this compound is unique in its pronounced neuroprotective effects and ability to modulate immune responses .
Comparaison Avec Des Composés Similaires
Le Picroside II est comparé à d'autres glycosides iridoïdes, tels que le Picroside I et le Kutkoside. Bien que tous ces composés présentent des propriétés hépatoprotectrices et anti-inflammatoires, le this compound est unique en raison de ses effets neuroprotecteurs prononcés et de sa capacité à moduler les réponses immunitaires .
Composés similaires :
Picroside I : Connu pour ses propriétés hépatoprotectrices et anticancéreuses.
Kutkoside : Présente des activités antioxydantes et anti-inflammatoires.
Le this compound se distingue par son profil pharmacologique complet, ce qui en fait un composé précieux pour diverses applications thérapeutiques.
Propriétés
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNILCMFRRDTEY-NUGKWEEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904845 | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39012-20-9, 1961245-47-5 | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961245475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX0PFP9RVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-6-oxohexa-2,4-dienoate](/img/structure/B7765668.png)








![(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B7765735.png)



